molecular formula C11H18ClNO6S B2811409 1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate CAS No. 2171179-76-1

1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate

Cat. No. B2811409
CAS RN: 2171179-76-1
M. Wt: 327.78
InChI Key: XBQVKSAZJZUFKP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a pyrrolidine derivative that is synthesized through a specific method, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Enantioselective Synthesis

One study detailed an enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, demonstrating a highly efficient method for producing N-tert-butyl disubstituted pyrrolidines. This synthesis pathway achieved significant yields and enantiomeric excesses, showcasing the compound's utility in asymmetric synthesis and potential in creating pharmacologically active pyrrolidine derivatives (Chung et al., 2005).

Potential Antithrombin Activity

Another research application involves the asymmetric synthesis of pyrrolidine derivatives with antithrombin activity. Specifically, enantiomerically pure pyrrolidine derivatives were synthesized and evaluated through molecular docking studies, suggesting their potential as thrombin inhibitors. This highlights the compound's relevance in therapeutic research, particularly in the development of new anticoagulant drugs (Ayan et al., 2013).

Synthesis of N-Heterocyclic Compounds

Further extending its applicability, the compound has been implicated in the synthesis of N-heterocyclic compounds. A study described the one-pot synthesis of various N-heterocyclic compounds from cyclopropenethione derivatives, indicating the versatility of pyrrolidine derivatives in synthesizing complex heterocyclic structures. This process underscores the importance of such compounds in the synthesis of diverse organic molecules with potential biological activities (Matsumura et al., 2000).

Catalytic Applications

Additionally, pyrrolidine derivatives have been explored for their catalytic capabilities. A study on alkoxycarbonylation of alkenes presented a palladium catalyst system that includes pyrrolidine-based ligands. This system demonstrated high activity and selectivity in transforming alkenes into esters, showcasing the compound's role in facilitating industrially significant catalytic reactions (Dong et al., 2017).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-chlorosulfonylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO6S/c1-11(2,3)19-10(15)13-6-7(20(12,16)17)5-8(13)9(14)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQVKSAZJZUFKP-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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